Welcome to the BenchChem Online Store!
molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3

Imidazo[1,2-a]pyrimidine

Cat. No. B1208166
M. Wt: 119.12 g/mol
InChI Key: INSWZAQOISIYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258501B2

Procedure details

4.2 g imidazo[1,2-a]pyrimidine hydroperchlorate were heated for 8 h in an acetic acid solution with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine hydroacetate in the form of colorless crystals, which were recrystallized from ethanol.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[N:6][C:5]=12>[Pd].C(O)(=O)C>[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH2:7][NH:6][C:5]=12

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N=1C=CN2C1N=CC=C2
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequent filtration, removal of the solvent and addition of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1NCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.